molecular formula C15H20FN3O4 B1439844 tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate CAS No. 915135-20-5

tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B1439844
CAS No.: 915135-20-5
M. Wt: 325.34 g/mol
InChI Key: MUONWOLEGDYZRZ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H20FN3O4 and its molecular weight is 325.34 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities . The primary targets of these compounds are often macromolecules, with which they interact favorably due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

Mode of Action

The diverse biological activities of compounds containing piperazine rings can be attributed to their ability to interact favorably with macromolecules . This is due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

Biochemical Pathways

Compounds containing piperazine rings have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds containing piperazine rings have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Biological Activity

tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate (CAS Number: 915135-20-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H20FN3O4
  • Molecular Weight : 323.34 g/mol
  • CAS Number : 915135-20-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as an anti-inflammatory and anticancer agent.

  • Inhibition of IRAK4 : Recent studies have identified this compound as a potential inhibitor of IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a crucial role in the inflammatory response. Inhibition of IRAK4 can lead to reduced release of pro-inflammatory cytokines such as TNF-alpha .
  • Cell Proliferation and Apoptosis : The compound has shown promise in inducing apoptosis in cancer cell lines. For instance, it was observed that compounds with similar structures could arrest cell proliferation at the G1 phase and trigger apoptosis via caspase activation .

In Vitro Studies

A study on related piperazine derivatives indicated that modifications at the aromatic ring significantly influenced biological activity. The presence of electron-withdrawing groups at specific positions enhanced the anticancer potency against various cancer cell lines, including MCF-7 and HCT-116 .

Case Studies

  • Anticancer Activity : A series of piperazine derivatives were tested for their cytotoxic effects against cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating significant anticancer potential. For example, compounds similar to this compound showed IC50 values comparable to established anticancer drugs .
  • Inflammatory Response Modulation : In vitro assays have shown that compounds inhibiting IRAK4 can significantly reduce TNF-alpha levels in LPS-stimulated THP1 cells, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 (µM)Reference
AnticancerMCF-70.65
AnticancerHCT-1162.41
Inflammatory CytokineTNF-alpha (THP1 cells)Not specified

Properties

IUPAC Name

tert-butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-9-7-17(8-10-18)12-6-4-5-11(16)13(12)19(21)22/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUONWOLEGDYZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of piperazine-1-carboxylic acid tert-butyl ester (0.204 g, 1.1 mmol) in 1 mL dimethylsulfoxide was added potassium carbonate (0.303 g, 2.2 mmol) followed by 1,3-difluoro-2-nitro-benzene (0.159 g, 1 mmol). The solution was stirred 30 minutes at room temperature, and was then diluted with 50 mL ethyl ether. The organic phase was washed three times with 50 mL water and once with 50 mL brine, dried over sodium sulfated, and concentrated in vacuo to give 0.314 g (0.965 mmol, 96.5%) of 4-(3-fluoro-2-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester as a yellow oil. MS: 226 (M−BOC+H)+.
Quantity
0.204 g
Type
reactant
Reaction Step One
Quantity
0.303 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.159 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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